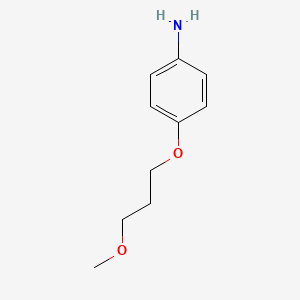

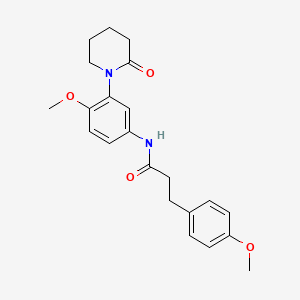

![molecular formula C22H21FN6 B2745310 N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-88-6](/img/structure/B2745310.png)

N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . It is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . This class of compounds has been explored for their antitubercular properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of this compound is complex, with aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The exact structure would need to be determined through further analysis.Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines, similar in structure to the queried compound, have been investigated for their potent inhibitory effects on mycobacterial ATP synthase, potentially offering new avenues for the treatment of Mycobacterium tuberculosis (M.tb) (H. Sutherland et al., 2022). Furthermore, the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives highlight their cytotoxic efficacy against several tumor cell lines, underscoring the potential of such compounds in cancer research (H. Naito et al., 2005).

Antibacterial Efficacy

The development of a concise and environmentally friendly synthesis route for a novel oxazolidinone antibacterial candidate demonstrates the utility of pyrazolo and pyrimidin derivatives in creating effective treatments against bacterial infections (Tao Yang et al., 2014).

Enzyme Inhibition

Compounds structurally related to the queried chemical have shown significant activity as inhibitors of various enzymes, such as JmjC histone N-methyl lysine demethylases (V. Bavetsias et al., 2016), indicating potential applications in epigenetic and cancer research.

Synthetic Methodologies

The practical synthesis of derivatives that act as potent deoxycytidine kinase inhibitors, featuring processes such as telescoped steps and economical alternatives to traditional syntheses, showcases the importance of these compounds in medicinal chemistry and drug development (Haiming Zhang et al., 2009).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the available literature, compounds in the 7H-Pyrrolo[2,3-d]pyrimidine class have been studied for their antitubercular properties . They have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Future Directions

properties

IUPAC Name |

N-(4-fluorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6/c23-16-9-11-17(12-10-16)25-20-19-15-24-29(18-7-3-1-4-8-18)21(19)27-22(26-20)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRXAYBBQHVOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)

![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)

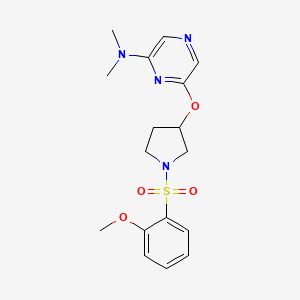

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2745233.png)

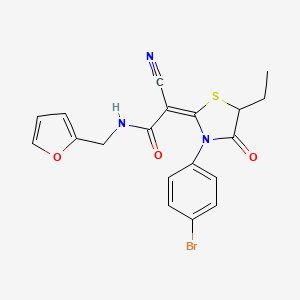

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2745240.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2745242.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)